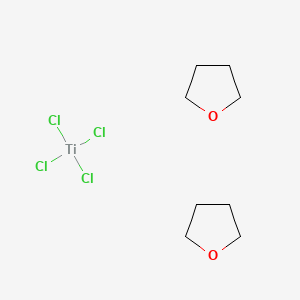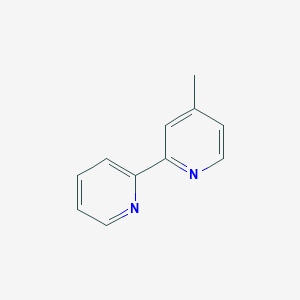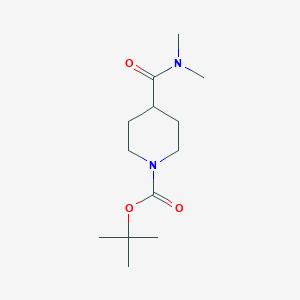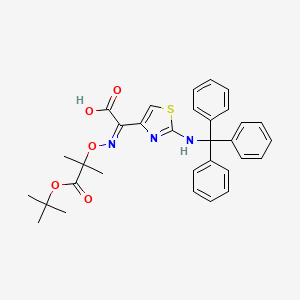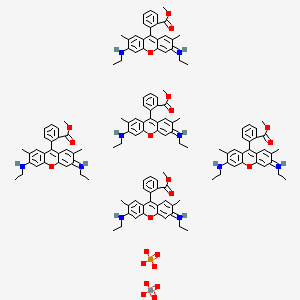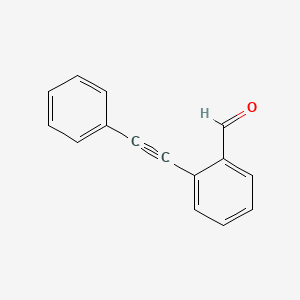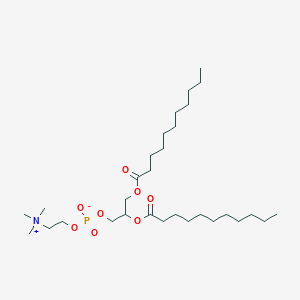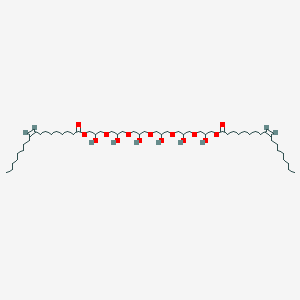
N-(三甲基甲硅烷基)双(三氟甲磺酰)酰亚胺
描述
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, also known as TMSNTf2, is a chemical compound with the following IUPAC name: trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide. It appears as a colorless to red to green clear liquid .
Synthesis Analysis
TMSNTf2 can be readily prepared from allyltrimethylsilane and bis(trifluoromethanesulfonyl)imide. It has been shown to complex carbonyl groups more effectively than trimethylsilyl triflate .
Molecular Structure Analysis
The molecular formula of TMSNTf2 is C5H9F6NO4S2Si, with a molecular weight of 353.33 g/mol. It features a silicon atom with low electron density, making it a strong Lewis acid catalyst for various organic transformations .
Chemical Reactions Analysis
TMSNTf2 can serve as a Lewis acid catalyst in a variety of organic reactions. For example, it has been used in Diels-Alder reactions with acrylate substrates, resulting in corresponding adducts under mild conditions and high yields .
Physical And Chemical Properties Analysis
科学研究应用
Organic Chemistry
Triflimide is widely used in organic chemistry due to its high NH-acidity, lipophilicity, catalytic activity, and specific chemical properties . Its strong electron-withdrawing properties and low nucleophilicity, combined with its high NH-acidity, makes it possible to use triflimide in a vast variety of organic reactions .
Medicine
Triflimide derivatives have found applications in medicine . Triflamides act as a source of nitrogen in C-amination (sulfonamidation) reactions, the products of which are useful building blocks in organic synthesis .
Biochemistry
In the field of biochemistry, N-trifluoromethanesulfonyl derivatives are used . The chemistry of triflamide and triflimide derivatives has been the subject of several reviews, which confirms the high interest in such compounds .
Catalysis
Triflimide, and especially its salts, are widely used as catalysts in cycloaddition reactions, Friedel–Crafts reactions, condensation reactions, and heterocyclization . Trifluoromethanesulfonimide is a promising Bronsted acid catalyst and is superior to scandium triflate in catalytic action .
Agriculture
Triflimide has also found applications in agriculture . The review is devoted to the synthesis and use of N-trifluoromethanesulfonyl derivatives in this field .
Energy Storage
LiTFSI, a derivative of triflimide, has been used as an additive in the synthesis of perovskite solar cells, and a salt for “Solvent-in-Salt” electrolytes for lithium-ion batteries .
安全和危害
未来方向
作用机制
Target of Action
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide primarily targets carbonyl groups in organic compounds . The compound’s interaction with these groups is a key aspect of its function.
Mode of Action
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide acts as a Lewis acid catalyst in various organic transformations . It complexes with carbonyl groups more effectively than other similar compounds . This interaction results in changes to the structure and reactivity of the target compounds.
Biochemical Pathways
It is known that the compound plays a role in the diels-alder reaction, a type of organic chemical reaction that combines two compounds to form a more complex one .
Pharmacokinetics
It is soluble in most common organic solvents, which suggests it may have good bioavailability .
Result of Action
The action of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide results in the formation of complex organic compounds through reactions such as the Diels-Alder reaction . This can lead to significant changes at the molecular and cellular level.
Action Environment
The action of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide can be influenced by environmental factors. For example, it is stored in an inert atmosphere and under -20°C to maintain its stability . The compound’s efficacy may also be affected by the presence of other compounds or conditions in its environment.
属性
IUPAC Name |
1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-trimethylsilylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F6NO4S2Si/c1-19(2,3)12(17(13,14)4(6,7)8)18(15,16)5(9,10)11/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIRNWUYOYIGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F6NO4S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451929 | |
| Record name | TMS Triflimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide | |
CAS RN |
82113-66-4 | |
| Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82113-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TMS Triflimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TMSNTf2 act as a catalyst in polymerization reactions?
A1: TMSNTf2 acts as a highly effective Lewis acid catalyst in group transfer polymerization (GTP) reactions. [, , , ] This catalytic activity stems from its ability to activate carbonyl groups in monomers like methacrylates and acrylates. [, , ] The activated monomers are then susceptible to nucleophilic attack by silyl ketene acetals, initiating the polymerization process. [, ] TMSNTf2 allows for controlled polymerization, yielding polymers with well-defined molecular weights and narrow dispersity. [, ]
Q2: What are the advantages of using TMSNTf2 over other catalysts like trimethylsilyl triflate (TMSOTf) in organic synthesis?
A2: While both TMSNTf2 and TMSOTf can activate carbonyl groups, studies have shown that TMSNTf2 exhibits superior performance in certain reactions. [, ] This enhanced reactivity is attributed to the presence of two trifluoromethanesulfonyl groups in TMSNTf2, making it a stronger Lewis acid compared to TMSOTf. [, ]
Q3: Can TMSNTf2 be used for synthesizing complex polymer architectures?
A3: Yes, the "living" nature of TMSNTf2-catalyzed GTP allows for the synthesis of complex polymer architectures. [, , ] For instance, researchers have successfully synthesized star-shaped poly(methyl methacrylate) (PMMA) with controlled arm numbers using TMSNTf2. [] Additionally, block copolymers with different acrylate monomers have been prepared by sequential GTP using TMSNTf2, highlighting its versatility in polymer synthesis. []
Q4: Beyond polymerization, what other reactions benefit from TMSNTf2's reactivity?
A4: TMSNTf2 has proven effective in facilitating the formation of quaternary stereogenic centers, a challenging task in organic synthesis. [] Specifically, it catalyzes the semi-pinacol rearrangement of epoxy silyl ethers generated through a 1,2-addition reaction. [] This method enables the creation of complex polycyclic scaffolds, mimicking natural product-like structures, from simpler fragments. []
Q5: Are there any limitations to using TMSNTf2 in synthesis?
A5: While generally effective, TMSNTf2's reactivity can be influenced by the specific monomers and reaction conditions. For example, GTP of tert-butyl acrylate (tBA) and 2-(dimethylamino)ethyl acrylate (DMAEA) using TMSNTf2 proved challenging, indicating potential limitations with sterically hindered or highly polar monomers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





